molecular formula C20H16ClNO2 B5854649 N-(4-chlorobenzyl)-2-phenoxybenzamide

N-(4-chlorobenzyl)-2-phenoxybenzamide

Cat. No. B5854649
M. Wt: 337.8 g/mol
InChI Key: LPGGMRAUGFUFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-phenoxybenzamide, also known as 4-CB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Scientific Research Applications

N-(4-chlorobenzyl)-2-phenoxybenzamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, N-(4-chlorobenzyl)-2-phenoxybenzamide has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In the cardiovascular system, N-(4-chlorobenzyl)-2-phenoxybenzamide has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In cancer research, N-(4-chlorobenzyl)-2-phenoxybenzamide has been shown to inhibit the growth of certain cancer cells, making it a potential treatment for cancer.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-phenoxybenzamide is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain and other tissues. For example, N-(4-chlorobenzyl)-2-phenoxybenzamide has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression. Additionally, N-(4-chlorobenzyl)-2-phenoxybenzamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-phenoxybenzamide has a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects in the central nervous system, vasodilatory effects in the cardiovascular system, and inhibitory effects on cancer cell growth. Additionally, N-(4-chlorobenzyl)-2-phenoxybenzamide has been shown to have antioxidant and anti-inflammatory effects, making it a potential treatment for a variety of conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-2-phenoxybenzamide in lab experiments is that it has been extensively studied and its effects are well-documented. Additionally, N-(4-chlorobenzyl)-2-phenoxybenzamide is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, there are also limitations to using N-(4-chlorobenzyl)-2-phenoxybenzamide in lab experiments. For example, the mechanism of action is not fully understood, and there may be potential side effects that have not yet been identified.

Future Directions

There are many potential future directions for the use of N-(4-chlorobenzyl)-2-phenoxybenzamide in scientific research. One area of interest is the development of new treatments for anxiety and depression based on the anxiolytic and antidepressant effects of N-(4-chlorobenzyl)-2-phenoxybenzamide. Additionally, N-(4-chlorobenzyl)-2-phenoxybenzamide may have potential applications in the treatment of hypertension and cancer. Further research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-2-phenoxybenzamide and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-phenoxybenzamide involves the reaction of 4-chlorobenzyl chloride with 2-phenoxyaniline in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(4-chlorobenzyl)-2-phenoxybenzamide, which can be purified through a variety of methods such as recrystallization or column chromatography.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c21-16-12-10-15(11-13-16)14-22-20(23)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGGMRAUGFUFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-phenoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.